Dimethyl 4-Hydroxybenzylphosphonate
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Overview
Description
Dimethyl 4-Hydroxybenzylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a benzyl ring with a hydroxyl substituent at the para position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 4-Hydroxybenzylphosphonate can be synthesized through the Pudovik reaction, which involves the addition of dialkyl phosphites to benzaldehydes. The reaction typically requires a base catalyst and can be carried out under mild conditions . Another method involves the condensation of benzyl halides with H-phosphonate diesters in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and efficiency. This includes the use of specific catalysts and controlled reaction environments to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-Hydroxybenzylphosphonate undergoes various chemical reactions, including:
Oxidation: Conversion to ketophosphonates.
Reduction: Formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions to form α-aminophosphonates.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Utilizes reducing agents such as lithium aluminum hydride.
Substitution: Requires primary or secondary amines under basic conditions.
Major Products:
Oxidation: Ketophosphonates.
Reduction: Alcohols.
Substitution: α-Aminophosphonates.
Scientific Research Applications
Dimethyl 4-Hydroxybenzylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl 4-Hydroxybenzylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This mechanism is particularly relevant in its potential antibacterial applications.
Comparison with Similar Compounds
- Dimethyl 4-Toluenesulfonyloxymethylphosphonate
- Dialkyl α-Hydroxyphosphonates
- H-Phosphonate Esters
Comparison: Dimethyl 4-Hydroxybenzylphosphonate is unique due to its specific hydroxyl substitution on the benzyl ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-(dimethoxyphosphorylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13O4P/c1-12-14(11,13-2)7-8-3-5-9(10)6-4-8/h3-6,10H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOOSVGHPFSCBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC=C(C=C1)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13O4P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708860 |
Source
|
Record name | Dimethyl [(4-hydroxyphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30708860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68997-88-6 |
Source
|
Record name | Dimethyl [(4-hydroxyphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30708860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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